Acid-Catalyzed Rearrangement Efficiency: Comparison of Cyclopropylvinylbenzene with and without Aryl Chloride
1-Chloro-4-(1-cyclopropylvinyl)benzene acts as a cyclopropylvinyl precursor in Brønsted acid-catalyzed rearrangements, a reaction pathway completely inaccessible to non-cyclopropyl analogs like 4-chlorostyrene. The reaction proceeds via ring-opening to generate homoallylic chlorides [1]. While direct comparative kinetic data for the 4-chloro derivative versus unsubstituted (1-cyclopropylvinyl)benzene is not available in the open literature for this specific transformation, class-level inference from mechanistic studies indicates that the electron-withdrawing nature of the para-chloro substituent on the aromatic ring will modulate the electron density of the VCP system, thereby influencing both the rate and regioselectivity of the acid-catalyzed ring-opening relative to the parent hydrocarbon.
| Evidence Dimension | Reaction pathway accessibility |
|---|---|
| Target Compound Data | Undergoes acid-catalyzed ring-opening to homoallylic chlorides; proceeds via VCP rearrangement [1] |
| Comparator Or Baseline | 4-Chlorostyrene (CAS 1073-67-2) or other non-cyclopropyl chlorostyrenes; reaction pathway not available |
| Quantified Difference | Qualitative difference: reaction pathway accessible vs. inaccessible |
| Conditions | Brønsted acid HQ (e.g., HCl, HBr), ambient to mild temperatures |
Why This Matters
This reaction pathway is essential for producing specific homoallylic building blocks used in flavor and fragrance synthesis, a capability that simpler chlorostyrenes do not possess.
- [1] Patent US20160251298A1. (2016). Preparation of homoallylic compounds by reaction of cyclopropylvinyl precursors with Brønsted acids. View Source
